(2S,4S)-4-(2-Allylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Description
The compound (2S,4S)-4-(2-allylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a carboxylic acid moiety, and a 2-allylphenoxy substituent at the 4-position of the pyrrolidine ring. The allylphenoxy group introduces unsaturation, enabling further functionalization (e.g., cross-coupling or cycloaddition reactions).
Properties
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-prop-2-enylphenoxy)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5/c1-5-8-13-9-6-7-10-16(13)24-14-11-15(17(21)22)20(12-14)18(23)25-19(2,3)4/h5-7,9-10,14-15H,1,8,11-12H2,2-4H3,(H,21,22)/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWBHMZSAODRNW-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=CC=C2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501112360 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-[2-(2-propen-1-yl)phenoxy]-, 1-(1,1-dimethylethyl) ester, (2S,4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501112360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354484-95-9 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-[2-(2-propen-1-yl)phenoxy]-, 1-(1,1-dimethylethyl) ester, (2S,4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354484-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-[2-(2-propen-1-yl)phenoxy]-, 1-(1,1-dimethylethyl) ester, (2S,4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501112360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-(2-Allylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Claisen rearrangement of allyl phenyl ether to introduce the allyl group onto the phenoxy ring . This is followed by the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl group and subsequent carboxylation to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity on an industrial scale.
Chemical Reactions Analysis
Boc Deprotection Reactions
The Boc group is cleaved under acidic conditions to expose the secondary amine. This is critical for subsequent functionalization in multi-step syntheses.
Procedure (from Search Result ):
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Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane.
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Conditions : Stirring at 0°C to room temperature for 1–2 hours.
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Workup : Neutralization with Et<sub>3</sub>N and extraction with ethyl acetate (EtOAc).
Example :
Removal of the Boc group enables downstream reactions, such as re-protection or coupling with electrophiles.
Ozonolysis of the Allyl Group
The allylphenoxy substituent undergoes ozonolysis to generate carbonyl derivatives, enabling further oxidation or reduction steps.
Procedure (from Search Result ):
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Reagents : Ozone (O<sub>3</sub>) in CH<sub>2</sub>Cl<sub>2</sub>/MeOH (4:1) at −60°C.
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Quenching : Triphenylphosphine (Ph<sub>3</sub>P) to eliminate peroxides.
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Product : Forms a diketone or aldehyde, depending on reaction control.
| Step | Conditions | Reagents | Yield | Source |
|---|---|---|---|---|
| 1 | −60°C, 1 h | O<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>/MeOH | 85% | |
| 2 | RT, 12 h | Ph<sub>3</sub>P | – |
Safety Note : Ozonolysis must be performed in a fume hood with gas scrubbing .
Carboxylic Acid Functionalization
The carboxylic acid participates in coupling reactions to form amides or esters, common in peptide synthesis.
Procedure (from Search Result ):
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Activation : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in CH<sub>2</sub>Cl<sub>2</sub>.
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Coupling : Reacted with amines (e.g., L-threonine amide) at room temperature.
Example Reaction :
Pinnick Oxidation
Oxidation of intermediates derived from ozonolysis products to carboxylic acids.
Procedure (from Search Result ):
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Reagents : NaClO<sub>2</sub>, KH<sub>2</sub>PO<sub>4</sub>, tBuOH/2-methyl-2-butene.
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Conditions : Vigorous stirring at RT for 2.5 hours.
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Workup : Extraction with EtOAc and drying over Na<sub>2</sub>SO<sub>4</sub>.
| Reagents | Solvent System | Yield | Source |
|---|---|---|---|
| NaClO<sub>2</sub>, KH<sub>2</sub>PO<sub>4</sub> | tBuOH/2-methyl-2-butene | 78% |
Stereoselective Alkylation
The (2S,4S) configuration influences reactivity in asymmetric syntheses.
Example (from Search Result ):
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Substrate : Chiral imines or sulfinamides.
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Reagents : LiCl, alkyl bromides in DMF.
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Outcome : High diastereoselectivity (7:8 ratio by <sup>1</sup>H-NMR) .
Phenoxy Ring Modifications
The 2-allylphenoxy group can undergo electrophilic aromatic substitution (e.g., bromination) or cross-coupling.
Implications :
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Allyl groups may participate in Heck or Suzuki couplings.
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Limited direct data exists, but analogous reactions for similar compounds suggest feasibility .
Key Data Tables
Table 2: Safety and Handling
Scientific Research Applications
(2S,4S)-4-(2-Allylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,4S)-4-(2-Allylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. The allylphenoxy group can interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Research Implications
- Drug Discovery: The allylphenoxy group’s reactivity could enable conjugation with biomolecules, making the target compound a candidate for prodrug development.
- Material Science : Enhanced stability compared to fluoro analogs may suit applications in chiral catalysts or polymers.
Biological Activity
(2S,4S)-4-(2-Allylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is a complex organic compound characterized by its unique molecular structure, which includes a pyrrolidine ring substituted with an allylphenoxy group and a tert-butoxycarbonyl group. This compound has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and biological research.
- Molecular Formula : C19H25NO5
- Molecular Weight : 347.41 g/mol
- CAS Number : 1217669-69-6
Structural Characteristics
The structure of this compound allows for diverse interactions within biological systems. The allylphenoxy group is hydrophobic, enabling it to interact with lipid environments, while the pyrrolidine ring can participate in hydrogen bonding with amino acids in proteins.
The biological activity of (2S,4S)-4-(2-Allylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is primarily attributed to its ability to modulate enzyme activity and protein interactions. The following mechanisms have been proposed:
- Hydrophobic Interactions : The allylphenoxy moiety can occupy hydrophobic pockets in target proteins, influencing their conformation and activity.
- Hydrogen Bonding : The pyrrolidine ring can form hydrogen bonds with specific amino acid residues, potentially altering the activity of enzymes involved in metabolic pathways.
Research Findings
Recent studies have explored the compound's potential in drug development and therapeutic applications. Key findings include:
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for certain enzymes involved in cancer metabolism, suggesting its potential as a chemotherapeutic agent.
- Antimicrobial Activity : Preliminary studies have shown that (2S,4S)-4-(2-Allylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid exhibits antimicrobial properties against various bacterial strains.
Case Studies
- Cancer Metabolism Study : A study investigated the effects of this compound on metabolic pathways in cancer cells. It was found to significantly reduce the proliferation of specific cancer cell lines by inhibiting key metabolic enzymes involved in energy production.
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at concentrations as low as 50 µg/mL.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2S,4S)-4-(2-Allylphenoxy)-2-pyrrolidinecarboxylic acid | Lacks tert-butoxycarbonyl group | Reduced stability; lower enzyme inhibition |
| (2S,4S)-4-(2-Phenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid | Lacks allyl group | Decreased reactivity; less effective against bacteria |
Q & A
"(2S,4S)-4-(2-Allylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic Acid"
Basic Research Questions
Q. What are the recommended synthesis protocols for (2S,4S)-4-(2-Allylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid, and how are stereochemical outcomes controlled?
- Methodology : Multi-step synthesis involving palladium-catalyzed coupling (e.g., tert-butyl alcohol, Pd(OAc)₂, XPhos ligand) is commonly employed for allylphenoxy derivatives. Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis, as seen in analogous Boc-protected pyrrolidine syntheses. Post-reaction purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) ensures enantiomeric purity .
- Key Considerations : Monitor reaction progress using TLC or HPLC with chiral columns to verify retention of (2S,4S) configuration.
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles are mandatory due to skin/eye irritation risks (H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation of dust/particulates (H335) .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes and seek medical attention .
Q. How is the compound characterized to confirm its structural identity and purity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify allylphenoxy and Boc-group integration (e.g., tert-butyl protons at δ ~1.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
- HPLC : Chiral-phase HPLC to assess enantiomeric excess (>98% purity) .
Advanced Research Questions
Q. How does the allylphenoxy substituent influence the compound’s conformational stability and reactivity?
- Conformational Analysis : Computational modeling (e.g., DFT or molecular dynamics) predicts steric interactions between the allylphenoxy group and the pyrrolidine ring. The bulky substituent restricts rotation, stabilizing the (2S,4S) configuration .
- Experimental Validation : Variable-temperature NMR can detect restricted rotation signals (e.g., splitting of allyl protons at low temps) .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting point, solubility)?
- Data Reconciliation :
- Solubility : Test in polar (DMSO, methanol) vs. non-polar (hexane) solvents; inconsistencies may arise from polymorphic forms or residual solvents .
- Melting Point : Use differential scanning calorimetry (DSC) to distinguish decomposition from melting events, as some Boc-protected analogs decompose near 130–136°C .
Q. How can stability under acidic/basic conditions be optimized for applications in peptide coupling?
- Condition Screening :
- Acidic Hydrolysis : Test Boc-deprotection with TFA/DCM (1:1 v/v) at 0°C to minimize pyrrolidine ring degradation .
- Base Stability : Avoid strong bases (e.g., NaOH) to prevent ester cleavage; use mild conditions (e.g., NaHCO₃ in THF/water) .
Q. What computational tools predict metabolic pathways or toxicity profiles for this compound?
- In Silico Modeling :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
